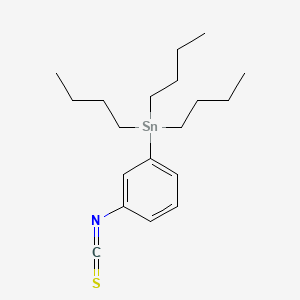

Tributyl(3-isothiocyanatophenyl)stannane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

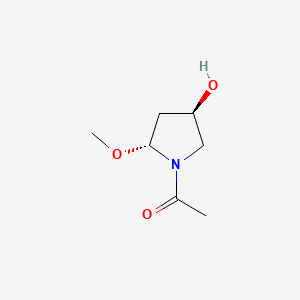

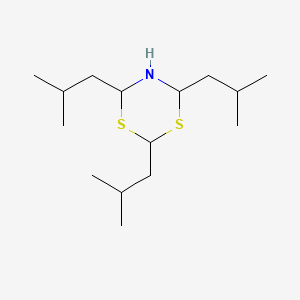

Tributyl(3-isothiocyanatophenyl)stannane is a chemical compound with the molecular formula C19H31NSSn . It is a member of the organotin compounds, which are known for their diverse range of applications in organic synthesis .

Molecular Structure Analysis

The molecular structure of Tributyl(3-isothiocyanatophenyl)stannane consists of a tin atom bonded to three butyl groups and a phenyl group which is further substituted with an isothiocyanate group . The exact 3D structure can be found in chemical databases .Chemical Reactions Analysis

Organotin compounds, such as Tributyl(3-isothiocyanatophenyl)stannane, are known to be good radical reducing agents . They can participate in various reactions like the Barton-McCombie reaction, Barton decarboxylation, dehalogenation, and intramolecular radical cyclization .Wissenschaftliche Forschungsanwendungen

Synthesis and Modification of Organic Compounds :

- Tributylstannane derivatives, such as tributyl(3,3,3-trifluoro-1-propynyl)stannane, have been used in the preparation of various heterocyclic compounds, demonstrating their utility in synthesizing complex organic molecules (Hanamoto, Hakoshima, & Egashira, 2004).

- The use of similar compounds like tributyl[(methoxymethoxy)methyl]stannane in organic synthesis highlights the role of tributylstannane derivatives in forming carbon-carbon bonds and introducing functional groups into organic molecules (Danheiser, Romines, Koyama, Gee, Johnson, & Medich, 2003).

Development of Polymer Materials :

- Studies involving polystyrene copolymers functionalized with tributylstannane side chains indicate the potential of tributylstannane derivatives in developing new polymer materials with specific properties, such as anion-recognition characteristics (Dalil, Biesemans, Willem, Angiolini, Salatelli, Caretti, Chaniotakis, & Perdikaki, 2002).

Catalysis in Chemical Reactions :

- Tributylstannane compounds have been explored for their catalytic properties in various chemical reactions. For example, the catalysis of stannane-mediated radical chain reactions by benzeneselenol, involving tributyltin hydride, demonstrates the potential of tributylstannane derivatives in synthetic chemistry (Crich, Grant, Krishnamurthy, & Patel, 2007).

Wirkmechanismus

Target of Action

The primary target of 3-Tri-N-butylstannyl-phenylisothiocyanate is monoclonal antibodies . Monoclonal antibodies are laboratory-produced molecules engineered to serve as substitute antibodies that can restore, enhance, or mimic the immune system’s attack on cells.

Mode of Action

This compound is used potentially for the radioiodination of monoclonal antibodies . Radioiodination is a process where iodine isotopes are introduced into a substance, in this case, monoclonal antibodies. This process is often used in medical and biological research to trace the passage of a substance through a structure.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tributyl-(3-isothiocyanatophenyl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4NS.3C4H9.Sn/c9-6-8-7-4-2-1-3-5-7;3*1-3-4-2;/h1-2,4-5H;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRHSJMUFRQMFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)N=C=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NSSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662213 |

Source

|

| Record name | Tributyl(3-isothiocyanatophenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145190-98-3 |

Source

|

| Record name | Tributyl(3-isothiocyanatophenyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Methyl Ester](/img/structure/B562123.png)

![Oxireno[h]quinoline](/img/structure/B562124.png)

![N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine, Hydrochloride Salt](/img/no-structure.png)

![4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt](/img/structure/B562127.png)

![[2R,3aR,6aR]-1-[(2(R)-2-[[(1R)-1-Ethoxycarbonxyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[6]pyrrole-2-carboxylic Acid, Benzyl Ester](/img/structure/B562133.png)